
N-(p-tolyl)-2-(p-tolylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-tolyl)-2-(p-tolylthio)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds called thioamides, which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(p-tolyl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in the production of pro-inflammatory cytokines. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying these processes. Another advantage is its ability to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. One limitation of using N-(p-tolyl)-2-(p-tolylthio)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on N-(p-tolyl)-2-(p-tolylthio)acetamide. One area of research could focus on the development of new synthetic methods for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the production of more potent and selective compounds. Another area of research could focus on the development of N-(p-tolyl)-2-(p-tolylthio)acetamide-based therapies for cancer, inflammation, and infectious diseases. Additionally, research could focus on the identification of new targets for N-(p-tolyl)-2-(p-tolylthio)acetamide, which could lead to the discovery of new biological pathways and mechanisms.
Métodos De Síntesis
N-(p-tolyl)-2-(p-tolylthio)acetamide can be synthesized through a simple two-step process. The first step involves the reaction between p-tolylthiourea and acetic anhydride in the presence of a catalyst such as sulfuric acid. This results in the formation of N-(p-tolyl)-2-acetamidothiophene. The second step involves the reaction between N-(p-tolyl)-2-acetamidothiophene and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(p-tolyl)-2-(p-tolylthio)acetamide.
Aplicaciones Científicas De Investigación
N-(p-tolyl)-2-(p-tolylthio)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(p-tolyl)-2-(p-tolylthio)acetamide can reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as arthritis. In infectious disease research, N-(p-tolyl)-2-(p-tolylthio)acetamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-3-7-14(8-4-12)17-16(18)11-19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASGYVUKWXLZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-2-(p-tolylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)
![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)
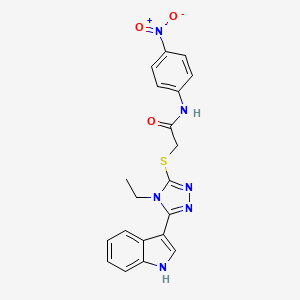
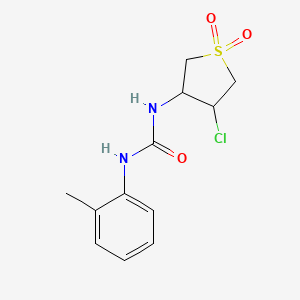
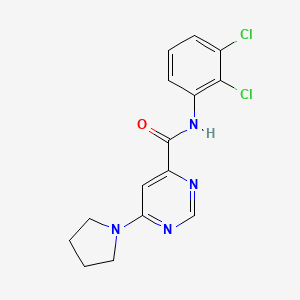
![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)
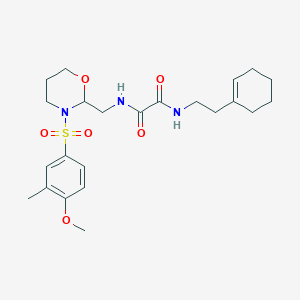




![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)
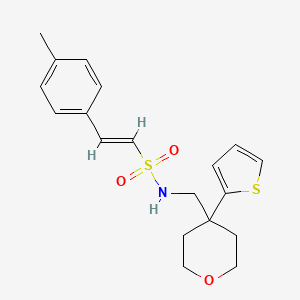
![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)